Fmoc-D-cyclopropylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

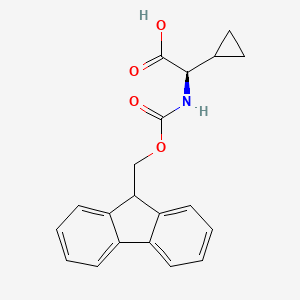

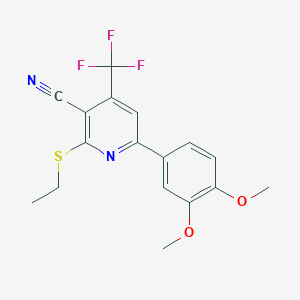

Fmoc-D-Cyclopropylglycine is a compound with the molecular formula C20H19NO4 and a molar mass of 337.36916 . It is used in the field of proteomics research .

Synthesis Analysis

The synthesis of Fmoc-D-Cyclopropylglycine involves the use of the Fmoc (fluorenylmethyloxycarbonyl) strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-D-Cyclopropylglycine is characterized by the presence of a fluorenyl group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis

The Fmoc group in Fmoc-D-Cyclopropylglycine is a base-labile protecting group used in organic synthesis . It can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-D-Cyclopropylglycine has a molecular formula of C20H19NO4 and a molar mass of 337.36916 . It should be stored at a temperature of 2-8℃ .Applications De Recherche Scientifique

Optimized Peptide Synthesis

Researchers have developed optimized protocols for synthesizing cyclic peptides, such as gramicidin S, by utilizing Fmoc solid-phase synthesis techniques. The efficiency of these protocols is highlighted by their ability to yield high-quality peptides with diverse functionalities, which are crucial for studying peptide structures and functions (Wadhwani et al., 2006).

Addressing Stereochemical Challenges

The synthesis of phenylglycine-containing peptides, which are important in medicinal chemistry, often faces the challenge of epimerization. Research has shown that careful selection of Fmoc-SPPS reaction conditions can minimize racemization, thereby preserving the stereochemical integrity of sensitive amino acids (Liang et al., 2017).

Advanced Nucleic Acid Analogues

The synthesis of peptide nucleic acid (PNA) monomers employing Fmoc-D-cyclopropylglycine demonstrates the compound's utility in generating nucleobase-modified peptides. This approach facilitates the exploration of PNA-based therapeutics and diagnostics (Wojciechowski & Hudson, 2008).

Biocompatibility Studies

The development of peptide hydrogels for potential ophthalmological applications showcases the biocompatibility and therapeutic potential of materials synthesized using Fmoc-D-cyclopropylglycine. These hydrogels, formed through supramolecular self-assembly, offer a promising avenue for sustained drug delivery in treating ocular diseases (Liang et al., 2010).

Functional Materials Development

The self-assembly properties of Fmoc-modified amino acids and peptides, including those derived from Fmoc-D-cyclopropylglycine, have been extensively studied for their applications in creating functional materials. These materials find uses in various domains, including bio-templating, drug delivery, and the development of therapeutic agents (Tao et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on Fmoc-D-Cyclopropylglycine and similar compounds is ongoing. For instance, a study has reported the synthesis of six analogues of a series of peptides, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . Another study has focused on the optimization of Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis .

Propriétés

IUPAC Name |

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cyclopropylglycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)

![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2703920.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)

![4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2703928.png)

![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)